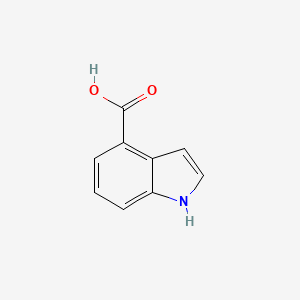

Indole-4-carboxylic acid

Overview

Description

Indole-4-carboxylic acid is a reagent used in chemical synthesis . It has been used in the synthesis of histamine H3 antagonists, hydroxamic acids inhibitors, HIV protease inhibitors, and SARS-CoV 3CL proinhibitors . Its molecular formula is C9H7NO2 and its molecular weight is 161.16 .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The in-plane orientation of the acid group defines the two lowest energy rotamers of Indole-4-carboxylic acid .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Indole-4-carboxamides are cleaved by an intracellular amidase of Mycobacterium liberating 4-aminoindole that is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase .Physical And Chemical Properties Analysis

Indole-4-carboxylic acid is a powder with a melting point of 213-214 °C (lit.) . The in-plane orientation of the acid group defines the two lowest energy rotamers of Indole-4-carboxylic acid .Scientific Research Applications

Agriculture: Enhancing Sugar Cane Growth

Indole-4-carboxylic acid is found in sugar cane juice . It’s part of a group of indole compounds that are known to influence plant growth and development . The presence of these compounds in sugar cane suggests a potential role in promoting growth and health of the plant .

Medicine: Histamine H3 Antagonists

Indole-4-carboxylic acid is used as a reactant for the preparation of substituted indole derivatives, which act as histamine H3 antagonists . These antagonists are used in the treatment of various conditions like allergies, gastric acid secretion disorders, and neurological disorders .

Medicine: Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

This compound is also used in the synthesis of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 . This enzyme is involved in the metabolism of fatty acids and has been linked to inflammatory and allergic reactions .

Medicine: Inhibitors of Gli1-Mediated Transcription in Hedgehog Pathway

Indole-4-carboxylic acid is used in the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This pathway plays a crucial role in cell differentiation and proliferation, and its dysregulation is associated with several types of cancer .

Medicine: HIV Protease Inhibitors

Indole-4-carboxylic acid has been used in the synthesis of HIV protease inhibitors . These inhibitors are a type of antiretroviral drug used to treat HIV infection .

Medicine: SARS-CoV 3CL Proinhibitors

This compound is also used in the synthesis of SARS-CoV 3CL proinhibitors . These inhibitors are potential therapeutic agents against coronaviruses, including the virus that causes COVID-19 .

Mechanism of Action

Target of Action

Indole-4-carboxylic acid, like other indole derivatives, has been found to interact with multiple targets in the body . It has been used in the synthesis of histamine H3 antagonists , inhibitors of human reticulocyte 15-lipoxygenase-1 , and inhibitors of Gli1-mediated transcription in the Hedgehog pathway . These targets play crucial roles in various biological processes, including inflammation, lipid metabolism, and cell growth and differentiation .

Mode of Action

Indole-4-carboxylic acid interacts with its targets by binding to them, which can lead to changes in their function . For instance, as a histamine H3 antagonist, it can block the action of histamine, a compound involved in local immune responses and regulating physiological function in the gut . As an inhibitor of 15-lipoxygenase-1, it can prevent the enzyme from metabolizing certain types of fatty acids .

Biochemical Pathways

Indole-4-carboxylic acid is part of the broader class of indole compounds, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can affect various biochemical pathways. For instance, they can influence the Trp-Indole pathway, the Trp-IPyA-ILA-IA-IPA pathway, and the Trp-IAA-Skatole or IAld pathway .

Pharmacokinetics

Like other indole derivatives, it is likely to have high lipophilicity , which could facilitate its diffusion through lipid-rich biological membranes and impact its bioavailability .

Result of Action

The molecular and cellular effects of Indole-4-carboxylic acid’s action depend on its specific targets and the pathways it affects. For example, as a histamine H3 antagonist, it could potentially reduce inflammation . As an inhibitor of 15-lipoxygenase-1, it could affect lipid metabolism and have implications for conditions like atherosclerosis .

Action Environment

The action, efficacy, and stability of Indole-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence and composition of intestinal microorganisms, which play a role in the metabolism of tryptophan to indole compounds , could impact the production and effects of Indole-4-carboxylic acid. Additionally, factors like pH and temperature could potentially affect its stability and activity.

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name |

1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGHUJUFCRFUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344230 | |

| Record name | Indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-4-carboxylic acid | |

CAS RN |

2124-55-2 | |

| Record name | Indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

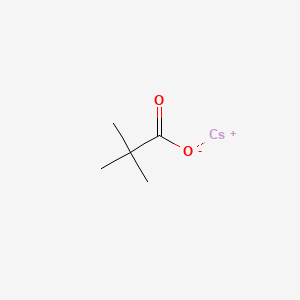

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)

![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)